molecular formula C13H11N3S B2881883 1-benzyl-1H-imidazo[4,5-c]pyridine-2-thiol CAS No. 34477-54-8

1-benzyl-1H-imidazo[4,5-c]pyridine-2-thiol

Cat. No.: B2881883
CAS No.: 34477-54-8
M. Wt: 241.31
InChI Key: KEHZLSFDKMWFHH-UHFFFAOYSA-N
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Description

1-benzyl-1H-imidazo[4,5-c]pyridine-2-thiol is a heterocyclic compound that features both imidazole and pyridine rings fused together

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-1H-imidazo[4,5-c]pyridine-2-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with benzyl bromide to form the benzylated intermediate, followed by cyclization with carbon disulfide and a base to yield the desired thiol compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

1-benzyl-1H-imidazo[4,5-c]pyridine-2-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group typically yields disulfides or sulfonic acids, while substitution reactions can introduce various functional groups onto the imidazole or pyridine rings .

Scientific Research Applications

1-benzyl-1H-imidazo[4,5-c]pyridine-2-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-benzyl-1H-imidazo[4,5-c]pyridine-2-thiol involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains. The exact pathways depend on the specific biological context and the nature of the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 1-benzyl-1H-imidazo[4,5-c]pyridine-2-amine
  • 1-benzyl-1H-imidazo[4,5-c]pyridine-2-methanol
  • 1-benzyl-1H-imidazo[4,5-c]pyridine-2-carboxylic acid

Uniqueness

1-benzyl-1H-imidazo[4,5-c]pyridine-2-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds that may lack the thiol group or possess different functional groups .

Properties

IUPAC Name

1-benzyl-3H-imidazo[4,5-c]pyridine-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3S/c17-13-15-11-8-14-7-6-12(11)16(13)9-10-4-2-1-3-5-10/h1-8H,9H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEHZLSFDKMWFHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C=NC=C3)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501333687
Record name 1-benzyl-3H-imidazo[4,5-c]pyridine-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501333687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49667769
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

34477-54-8
Record name 1-benzyl-3H-imidazo[4,5-c]pyridine-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501333687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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